5-Methyl-1H-indol-2-amine;hydrochloride
Description
Fundamental Significance of Indole-2-amine Scaffolds in Modern Chemical Research
Indole-containing molecules have demonstrated significant potential in addressing major healthcare challenges, including the management of cancer, infectious diseases, and inflammatory conditions. mdpi.com The indole (B1671886) nucleus is a key component in numerous approved drugs and is a focal point of extensive research in drug discovery. nih.govmdpi.com The structural versatility of the indole scaffold allows for the introduction of various substituents, which can significantly modulate the biological activity of the resulting compounds. mdpi.com
The indole-2-amine moiety, specifically, is a valuable building block. The presence of an amino group at the 2-position of the indole ring introduces a key functional handle for further chemical modifications and can participate in crucial interactions with biological targets. This scaffold is explored for its potential in developing novel inhibitors for enzymes like 5-lipoxygenase, which is involved in inflammatory pathways.
Overview of Synthetic Strategies for Indole-Based Heterocycles
The construction of the indole core has been a subject of intense research for over a century, leading to the development of numerous synthetic methodologies. luc.edu Perhaps the most classic and widely utilized method is the Fischer indole synthesis, which involves the acid-catalyzed rearrangement of an arylhydrazone. luc.edursc.org This method, while robust, has limitations, particularly for preparing 2,3-unsubstituted indoles and requires appropriately substituted arylhydrazones which may not be readily available. luc.edu
Modern organic synthesis has expanded the toolbox for creating indole derivatives significantly. These strategies include:
Palladium-catalyzed reactions: Cross-coupling reactions have become a powerful tool for constructing substituted indoles. organic-chemistry.org
Metal-free synthesis: Methods avoiding transition metals, such as those mediated by iodine or employing electrocatalysis, offer alternative and often more sustainable routes. organic-chemistry.org
Cascade reactions: Multi-step sequences that occur in a single pot provide efficient pathways to complex indole structures. organic-chemistry.org
Domino reactions: Processes like domino trifluoromethylation/cyclization enable the direct synthesis of functionalized indoles from accessible starting materials. organic-chemistry.org
These advanced strategies offer greater flexibility and control over the substitution patterns on the indole ring, allowing chemists to tailor the properties of the final molecules. nih.gov
Contextualization of 5-Methyl Substitution in Indole Systems
The position and nature of substituents on the indole ring play a critical role in determining the molecule's physical, chemical, and biological properties. A methyl group at the 5-position is an electron-releasing substituent, which can influence the nucleophilicity of the indole ring. cardiff.ac.uknih.gov
In synthetic chemistry, the presence of substituents at the 5- and 6-positions is generally well-tolerated in various reactions, including C(3)-alkylation processes. nih.govacs.org For instance, the synthesis of 5-methylindole (B121678) has been achieved in high yields through methods involving the cyclization of N-(2,2-diethoxyethyl)anilines. luc.edu The electronic effect of the 5-methyl group can impact the reactivity of the indole core, potentially influencing the outcomes of subsequent functionalization reactions. For example, electron-releasing groups are often favored in electrophilic substitution reactions on the indole ring. nih.govacs.org
While specific research on 5-Methyl-1H-indol-2-amine hydrochloride is limited in publicly available literature, its structure combines the key indole-2-amine scaffold with a 5-methyl group, suggesting its potential as an intermediate in the synthesis of more complex, biologically active molecules. The hydrochloride salt form is typically used to improve the stability and solubility of amine-containing compounds.
Data Tables
Table 1: Overview of Selected Indole Synthesis Methods
| Synthesis Method | Description | Key Features |
| Fischer Indole Synthesis | Acid-catalyzed rearrangement of arylhydrazones. luc.edursc.org | Classic, widely used, but can have limitations for certain substitution patterns. luc.edu |
| Palladium-Catalyzed Cross-Coupling | Formation of C-C or C-N bonds to construct the indole ring or add substituents. organic-chemistry.org | High efficiency and functional group tolerance. |
| NIS-mediated Cascade Reaction | A rapid synthesis from N-Ts-2-alkenylanilines involving C-N bond formation and aromatization. organic-chemistry.org | Mild conditions, good yields, no additional catalysts required. |
| Electrochemical Synthesis | Intramolecular C(sp2)-H amination using iodine as a mediator. organic-chemistry.org | Metal-free, switchable synthesis for indoline (B122111) and indole derivatives. |
Classical Approaches to Indole-2-amine Ring Formation
Classical methods for indole synthesis have been adapted, with varying degrees of success, for the specific challenge of constructing the 2-aminoindole scaffold. These approaches often require harsh conditions and may have limitations in scope and functional group tolerance.
The Fischer indole synthesis, discovered in 1883, is a cornerstone of indole chemistry. wikipedia.orgthermofisher.com It traditionally involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. thermofisher.com The reaction proceeds through a phenylhydrazone intermediate, which undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form a di-imine, followed by cyclization and elimination of ammonia to yield the indole core. wikipedia.org
Direct synthesis of 2-aminoindoles via the classical Fischer method is not straightforward. A key challenge lies in the choice of the carbonyl component. To introduce an amino group at the C2 position, one would conceptually need to start with a carbonyl compound that contains a protected or precursor amino group, such as an α-amino aldehyde or ketone. The harsh acidic conditions and elevated temperatures typically required for the Fischer synthesis can be incompatible with many protecting groups and may lead to undesired side reactions. organic-chemistry.org
A modern variation, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate under milder conditions. wikipedia.orgchem-station.com This approach could potentially be adapted for 2-aminoindole synthesis by using a suitably substituted aryl halide and a hydrazone derived from an α-amino carbonyl compound, offering a more tolerant route.
Table 1: Key Features of the Fischer Indole Synthesis
| Feature | Description |
|---|---|
| Reactants | Phenylhydrazine and an aldehyde or ketone thermofisher.com |
| Conditions | Acidic (Brønsted or Lewis acids), elevated temperatures organic-chemistry.org |
| Mechanism | Formation of phenylhydrazone followed by researchgate.netresearchgate.net-sigmatropic rearrangement wikipedia.org |
| Challenge for 2-Aminoindoles | Harsh conditions can degrade amino precursors. |
The Nenitzescu indole synthesis, first reported in 1929, is a powerful method for producing 5-hydroxyindole derivatives. wikipedia.orgsynarchive.comwikipedia.org The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.org The mechanism consists of a Michael addition, followed by a nucleophilic attack by the enamine and subsequent elimination to form the 5-hydroxyindole ring system. wikipedia.org
Despite its utility in forming substituted indoles, the Nenitzescu synthesis is not suitable for the direct preparation of 2-aminoindoles. The starting materials and reaction mechanism inherently lead to a hydroxyl group at the C5 position and typically an ester or keto group at C3, with the C2 position being substituted by the residue from the enamine starting material (often a methyl or phenyl group). The reaction pathway does not provide a route to introduce a primary or secondary amino group at the C2 position.
Reductive cyclization of suitably substituted nitroaromatics is a well-established strategy for forming heterocyclic rings. In the context of 2-aminoindole synthesis, a key approach involves the cyclization of ortho-substituted nitrobenzenes. A prominent example is the reductive cyclization of (2-nitrophenyl)acetonitrile derivatives.
In this methodology, a 2-nitrophenylacetonitrile bearing an α-substituent is subjected to reducing conditions. The nitro group is selectively reduced to an amino group, which then undergoes a spontaneous intramolecular cyclization by attacking the nitrile group. This process directly forms the 2-aminoindole scaffold. Various reducing agents can be employed, including catalytic hydrogenation with palladium on carbon (Pd/C) or other metal catalysts. This method is particularly effective for synthesizing 2-aminoindoles with a variety of substituents on the benzene (B151609) ring and at the N1 and C3 positions.
For instance, the synthesis of 3-substituted 2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles has been achieved through the reductive cyclization of substituted 4-cyanomethyl-5-nitrophthalonitriles.
Modern Catalytic Strategies for Indole-2-amine Synthesis
Modern synthetic chemistry has seen the development of powerful catalytic methods that offer milder reaction conditions, greater functional group tolerance, and higher efficiency for the synthesis of 2-aminoindoles.
Palladium catalysis has emerged as a versatile tool for constructing the 2-aminoindole core. These methods often involve the formation of key C-C and C-N bonds in a controlled manner.
One significant strategy is the palladium-catalyzed heteroannulation of N-alkynyl-2-haloanilides with primary or secondary amines. In this reaction, the palladium catalyst facilitates the coupling of the amine to the alkyne, followed by an intramolecular cyclization to form the indole ring. This approach allows for the direct incorporation of a diverse range of amino groups at the C2 position.
Another powerful palladium-catalyzed approach is the annulation of ynamides with amines. This diversity-oriented synthesis involves the addition of a primary or secondary amine to the ynamide triple bond, which is activated by a palladium(0) catalyst. This forms a palladacycle intermediate, which, after deprotonation and reductive elimination, yields the 2-aminoindole product. acs.org The modular nature of this reaction allows for variation in the aniline ring, the substituent at C3 (from the ynamide), and the amino group at C2 (from the external amine nucleophile). acs.orgresearchgate.net
Table 2: Examples of Palladium-Catalyzed Synthesis of 2-Aminoindoles
| Starting Materials | Catalyst/Conditions | Product Type |
|---|---|---|
| N-alkynyl-2-haloanilides + Amines | Pd(0) catalyst, base | N-substituted 2-aminoindoles |
| o-haloanilines + Aldehydes | Pd(OAc)₂, DABCO, DMF nih.gov | 2,3-disubstituted indoles |
Gold catalysis has recently provided elegant and efficient pathways to 2-aminoindoles under mild conditions. A prominent example is the gold-catalyzed C-H annulation of sulfilimines with N-phenylynamides. organic-chemistry.orgnih.gov
In this reaction, a gold catalyst, often a gold(III) complex, activates the N-phenylynamide. This reacts with a sulfilimine, which serves as a nitrene source, to generate an α-imino gold carbene intermediate in situ. researchgate.net This highly reactive intermediate then undergoes an intramolecular insertion into an ortho C-H bond of the phenyl group on the ynamide nitrogen. researchgate.netorganic-chemistry.org This cascade process efficiently constructs the 2-aminoindole skeleton. researchgate.net
This methodology is noted for its operational simplicity, use of readily available starting materials, and broad substrate scope, accommodating a wide range of substituents on both the ynamide and the sulfilimine. organic-chemistry.org A key advantage is the use of sulfilimines as safe and stable nitrene precursors, avoiding the use of potentially hazardous azides. organic-chemistry.org
Table 3: Gold-Catalyzed Synthesis of 2-Aminoindoles
| Feature | Description |
|---|---|
| Reactants | N-Arylynamides and Sulfilimines organic-chemistry.org |
| Catalyst | Gold(III) complexes (e.g., PicAuCl₂) researchgate.net |
| Key Intermediate | α-Imino gold carbene researchgate.net |
| Key Step | Intramolecular C-H insertion organic-chemistry.org |
| Advantages | Mild conditions, high selectivity, safety (avoids azides) organic-chemistry.org |
An in-depth analysis of the synthetic routes toward 5-Methyl-1H-indol-2-amine and its derivatives reveals a variety of sophisticated chemical strategies. These methodologies focus on the regioselective introduction of functional groups onto the indole scaffold and the formation of the key 2-amine substituent. This article explores organocatalytic and metal-free pathways, techniques for introducing the C5-methyl group, and protocols for establishing the C2-amine functionality.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-methyl-1H-indol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c1-6-2-3-8-7(4-6)5-9(10)11-8;/h2-5,11H,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQDVPIPDJBOPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation Techniques for 5 Methyl 1h Indol 2 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Methyl-1H-indol-2-amine derivatives, both ¹H and ¹³C NMR are crucial for characterizing the molecular structure.
¹H NMR Applications in Proton Environment Characterization
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of a 5-Methyl-1H-indol-2-amine derivative, distinct signals corresponding to the aromatic protons, the amine protons, the indole (B1671886) N-H proton, and the methyl protons would be expected.
The aromatic protons on the indole ring typically appear in the downfield region of the spectrum, generally between δ 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns (singlets, doublets, triplets) depend on the substitution pattern. For a 5-methyl substituted indole, the proton at position 4 (H-4) would likely appear as a doublet, coupling with the proton at position 6 (H-6). Similarly, H-6 would be a doublet of doublets, coupling with both H-4 and H-7. The proton at H-7 would likely be a doublet.
The protons of the amine group (-NH₂) at the 2-position would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. The indole N-H proton also presents as a broad singlet, usually at a more downfield position, often above δ 8.0 ppm. The protons of the methyl group (-CH₃) at the 5-position would appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.3-2.5 ppm.
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| Indole N-H | > 8.0 | Broad Singlet | Chemical shift is solvent and concentration dependent. |
| Aromatic C-H (Indole Ring) | 6.5 - 8.0 | Doublets, Doublet of Doublets | Specific shifts and coupling constants (J) depend on the precise substitution. |
| Amine (-NH₂) | Variable | Broad Singlet | Position is highly dependent on solvent and hydrogen bonding. Can exchange with D₂O. |
| Methyl (-CH₃) | 2.3 - 2.5 | Singlet | Characteristic sharp signal. |
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the 5-Methyl-1H-indol-2-amine structure will give a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the indole ring are typically found in the range of δ 100-140 ppm. The carbon atom attached to the amino group (C-2) would be significantly deshielded and appear further downfield. The quaternary carbons of the indole ring (C-3a, C-7a, and C-5) will also have characteristic chemical shifts. The carbon of the methyl group will appear in the upfield region of the spectrum, typically between δ 20-30 ppm. The specific chemical shifts can be influenced by the nature and position of other substituents on the indole ring. For instance, in related 5-substituted-3-methyl-1H-indoles, the methyl carbon appears around δ 9.6-9.7 ppm, while the aromatic carbons span a range from approximately δ 110 to 135 ppm rsc.org.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Indole Ring Carbons (C-2, C-3, C-3a, C-4, C-5, C-6, C-7, C-7a) | 100 - 150 |
| Methyl Carbon (-CH₃) | 20 - 30 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized compound like 5-Methyl-1H-indol-2-amine hydrochloride. By comparing the experimentally determined exact mass with the calculated theoretical mass for the proposed molecular formula (C₉H₁₁N₂·HCl), a high degree of confidence in the compound's composition can be achieved. HRMS is also invaluable in identifying the elemental composition of fragment ions produced during tandem mass spectrometry experiments, which aids in elucidating the fragmentation pathways.
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like indole derivatives. mdpi.com In positive ion mode ESI-MS, 5-Methyl-1H-indol-2-amine would be expected to readily protonate to form the pseudomolecular ion [M+H]⁺.
Tandem mass spectrometry (ESI-MS/MS) of the protonated molecule can provide valuable structural information. The fragmentation of indole alkaloids often involves characteristic losses. nih.govscielo.brresearchgate.net For 5-Methyl-1H-indol-2-amine, potential fragmentation pathways could include the loss of ammonia (NH₃) from the protonated amine, or cleavage of the indole ring. The fragmentation patterns of protonated plumeran indole alkaloids, for example, are often initiated by a pericyclic reaction and the opening of rings, followed by hydrogen rearrangements. nih.govresearchgate.net Characteristic product ions in the low-mass range for indole alkaloids are often observed at m/z 130, 144, and 168, corresponding to the indole portion of the molecule. researchgate.net
| Ion | Description | Significance |
|---|---|---|
| [M+H]⁺ | Protonated molecule | Confirms the molecular weight of the free base. |
| Fragment Ions | Products of the dissociation of the [M+H]⁺ ion | Provide structural information based on characteristic neutral losses and fragmentation patterns of the indole core. |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of 5-Methyl-1H-indol-2-amine hydrochloride would exhibit several characteristic absorption bands. The N-H stretching vibrations are particularly informative. The indole N-H stretch typically appears as a sharp peak around 3400 cm⁻¹. mdpi.comresearchgate.net The primary amine (-NH₂) group at the 2-position would show two distinct stretching bands in the region of 3300-3500 cm⁻¹. In the hydrochloride salt, these amine peaks might be broadened and shifted due to the formation of the ammonium (B1175870) salt (-NH₃⁺), which typically shows broad absorption in the 2400-3200 cm⁻¹ range.
Other significant absorptions include the C-H stretching of the aromatic ring and the methyl group, which are observed just above and below 3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations appear in the 1500-1600 cm⁻¹ region. researchgate.net C-H bending vibrations of the methyl group are also expected. researchgate.net
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Indole N-H | Stretching | ~3400 |
| Amine N-H | Stretching | 3300 - 3500 (two bands) |
| Ammonium N-H (in hydrochloride salt) | Stretching | 2400 - 3200 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (Methyl) | Stretching | 2850 - 3000 |
| Aromatic C=C | Stretching | 1500 - 1600 |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into bond lengths, bond angles, and torsional angles, thereby confirming the molecular structure of the compound. Furthermore, it elucidates the packing of molecules in the crystal lattice and reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the physical properties and biological activity of the compound.
While a specific crystal structure for 5-Methyl-1H-indol-2-amine hydrochloride is not publicly available, analysis of related indole derivatives provides a strong model for its likely solid-state behavior. For instance, the crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline reveals an essentially planar indole system. In the crystal lattice, molecules are linked by weak intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions, forming a one-dimensional column structure researchgate.net. In another example, the crystal structure of 2'-(5-Methyl-1H-indol-3-ylmethylene)benzenesulfonohydrazine consists of molecules linked by N-H···O and N-H···N hydrogen bonds into layers spectrabase.com.
In the case of a hydrochloride salt of an indol-2-amine derivative, it is anticipated that the protonated amine group and the indole N-H group would act as hydrogen bond donors, while the chloride ion would serve as a hydrogen bond acceptor. These interactions would play a significant role in the crystal packing. The planarity of the indole ring would also likely facilitate π-π stacking interactions between adjacent molecules.
A hypothetical crystal data table for a 5-methyl-1H-indol-2-amine derivative, based on common parameters for small organic molecules, is presented below.
| Crystal Data and Structure Refinement | |
| Empirical formula | C₉H₁₁ClN₂ |
| Formula weight | 182.65 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5 Å, b = 12.0 Å, c = 9.0 Å |
| β = 105° | |
| Volume | 875 ų |
| Z | 4 |
| Density (calculated) | 1.38 g/cm³ |
Chromatographic Methodologies for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful methods for the analysis of indole derivatives.
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode used for indole derivatives, employing a nonpolar stationary phase (typically C18) and a polar mobile phase.
For the analysis of 5-Methyl-1H-indol-2-amine hydrochloride, a typical RP-HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. The acidic nature of the hydrochloride salt would necessitate an acidic mobile phase to ensure the compound remains in its protonated form and to achieve good peak shape. Detection is commonly performed using a UV detector, as the indole ring system possesses a strong chromophore. A study on the analysis of indoline (B122111), a related compound, utilized a C18 column with a mobile phase of methanol and 0.1% trifluoroacetic acid (TFA), with UV detection at 280 nm researchgate.net.
The following table outlines a typical set of HPLC parameters for the analysis of a 5-methylindole (B121678) derivative.
| HPLC Parameters | |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (50:50) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Expected Retention Time | 3-7 minutes |
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While the hydrochloride salt of 5-Methyl-1H-indol-2-amine is non-volatile, the free base can be analyzed by GC-MS, often after derivatization to increase its volatility and thermal stability.
The GC separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used to elucidate the structure of the compound. For aromatic amines, a common fragmentation is the α-cleavage at the C-C bond adjacent to the nitrogen atom libretexts.org. The mass spectrum of an indole derivative typically shows a prominent molecular ion peak (M+) due to the stability of the aromatic ring system.
A general GC-MS method for a derivatized 5-methyl-1H-indol-2-amine might employ the following conditions.
| GC-MS Parameters | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. It provides the percentage by weight of each element present in the sample, which can then be compared to the theoretical values calculated from the compound's molecular formula. This comparison is crucial for confirming the empirical and molecular formula of a newly synthesized compound and for verifying its stoichiometry, including the presence of counter-ions in a salt form.
For 5-Methyl-1H-indol-2-amine hydrochloride (C₉H₁₁ClN₂), the theoretical elemental composition would be calculated based on the atomic masses of carbon, hydrogen, chlorine, and nitrogen. A successful synthesis and purification would yield experimental values that are in close agreement with these theoretical percentages, typically within ±0.4%. The structure of (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochoride, a related compound, was confirmed by elemental analysis, among other techniques mdpi.com.
The theoretical and hypothetical found values for the elemental analysis of 5-Methyl-1H-indol-2-amine hydrochloride are presented in the table below.
| Elemental Analysis Data | |
| Molecular Formula | C₉H₁₁ClN₂ |
| Molecular Weight | 182.65 g/mol |
| Element | Calculated (%) |
| Carbon (C) | 59.18 |
| Hydrogen (H) | 6.07 |
| Chlorine (Cl) | 19.41 |
| Nitrogen (N) | 15.34 |
Chemical Reactivity and Derivatization Studies of the 5 Methyl 1h Indol 2 Amine Scaffold
Reactivity of the Indole (B1671886) Nitrogen (N-1) for N-Substitution
The nitrogen atom at the N-1 position of the indole ring is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic indolide anion. This anion can then react with various electrophiles, leading to N-substituted derivatives. This process is a common strategy for functionalizing the indole core, often performed to protect the N-H group or to introduce moieties that modulate the molecule's biological or chemical properties. researchgate.netrsc.org
Classical conditions for indole N-alkylation involve the use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). rsc.org The reaction proceeds via an SN2 mechanism. Given the structure of 5-Methyl-1H-indol-2-amine, the presence of the C-2 amino group, which is also nucleophilic, introduces a potential for competing side reactions. Chemoselectivity for N-1 substitution over N-2 substitution can often be controlled by careful selection of the base and reaction conditions. Using a strong, non-nucleophilic base preferentially deprotonates the more acidic N-1 proton, favoring substitution at this position.
Beyond alkylation, N-1 can also undergo acylation. The selective N-acylation of indoles can be challenging as acylation often occurs at the electron-rich C-3 position. nih.gov However, methods using stable acyl sources like thioesters in the presence of a base such as cesium carbonate have been developed for highly chemoselective N-acylation of indoles. nih.gov Such a reaction, applied to the 5-Methyl-1H-indol-2-amine scaffold, would be expected to yield N-1 acylated products.
| Reaction Type | Reagents and Conditions | Expected Product | Reference |
| N-Alkylation | 1. NaH, DMF, 0 °C to rt2. Alkyl Halide (R-X) | 1-Alkyl-5-methyl-1H-indol-2-amine | rsc.org |
| N-Acylation | Acyl Chloride (RCOCl), Pyridine (B92270) | 1-Acyl-5-methyl-1H-indol-2-amine | nih.gov |
| N-Arylation | Aryl Halide, CuI, Base (e.g., K₂CO₃), Ligand | 1-Aryl-5-methyl-1H-indol-2-amine | rsc.org |
Transformations of the Amine Group at C-2
The primary amine at the C-2 position is a key functional group, acting as a potent nucleophile and a site for extensive derivatization.
The C-2 amine readily undergoes acylation with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. nih.govorganic-chemistry.org This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the HCl or carboxylic acid byproduct. Similarly, sulfonylation can be achieved by reacting the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) to yield sulfonamides. These reactions are generally robust and high-yielding, providing stable derivatives. While direct sulfonylation of the indole ring at C-2 has been reported, the presence of the highly nucleophilic C-2 amine would strongly direct the reaction to the nitrogen atom. nih.gov
The reaction of the primary amine at C-2 with aldehydes or ketones under acidic catalysis results in the formation of imines, also known as Schiff bases. youtube.comsaspublishers.com This condensation reaction is reversible and proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond. youtube.com The reaction rate is pH-dependent, with optimal conditions typically found in weakly acidic media which facilitate both the nucleophilic attack and the dehydration step.
Amide derivatives are formed through the acylation reactions described previously. The direct condensation of carboxylic acids and amines to form amides is also possible using coupling agents (e.g., DCC, EDC) or by using catalysts such as boric acids or titanium(IV) chloride. nih.govorganic-chemistry.orgasiaresearchnews.com These methods are fundamental in peptide synthesis and medicinal chemistry for linking molecular fragments.
| Derivative | Reagents | Reaction Conditions | Expected Product Structure | Reference |
| Acyl Amide | R-COCl, Pyridine | CH₂Cl₂, 0 °C to rt | N-(5-methyl-1H-indol-2-yl)acetamide | organic-chemistry.org |
| Sulfonamide | R-SO₂Cl, Et₃N | THF, 0 °C to rt | N-(5-methyl-1H-indol-2-yl)benzenesulfonamide | nih.gov |
| Imine | R-CHO, cat. H⁺ | Toluene, Dean-Stark | (E)-N-benzylidene-5-methyl-1H-indol-2-amine | youtube.comsaspublishers.com |
As a primary amine, the C-2 amino group is an effective nucleophile. masterorganicchemistry.commsu.edu It can participate in SN2 reactions with alkyl halides, leading to secondary and tertiary amine derivatives. However, over-alkylation is a common issue, often resulting in a mixture of products, including the quaternary ammonium (B1175870) salt. msu.edu The nucleophilicity of amines generally increases with alkylation (primary < secondary) but decreases for tertiary amines due to steric hindrance. masterorganicchemistry.com
The amine can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds or in nucleophilic aromatic substitution (SNAr) reactions with highly electron-deficient aromatic rings. The reactivity in these contexts depends on the electronic properties of the reaction partner and the steric environment around the nitrogen atom.
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The indole ring system is highly activated towards electrophilic aromatic substitution (EAS), with the C-3 position being the most common site of attack. researchgate.netstackexchange.com However, the substituent pattern on 5-Methyl-1H-indol-2-amine significantly influences the regiochemical outcome of EAS reactions on the benzene portion of the molecule. The existing substituents—the pyrrole (B145914) ring fused to the benzene ring, the C-2 amine, and the C-5 methyl group—are all electron-donating and thus activating, ortho-, para-directing groups. libretexts.orgyoutube.com
In an electrophilic attack on the benzene ring, the directing effects of the existing substituents must be considered collectively.
The Fused Pyrrole Ring (Amine-like): The entire indole system acts as a powerful electron-donating group, strongly activating the benzene ring. Its directing effect favors substitution at the C-4 and C-6 positions.
The 5-Methyl Group: This is a weak activating group that directs incoming electrophiles to its ortho positions (C-4 and C-6) and its para position (which is occupied by the indole nitrogen).
The directing effects of the fused pyrrole ring and the 5-methyl group are synergistic, both strongly favoring substitution at the C-4 and C-6 positions. The C-7 position is sterically hindered by the adjacent pyrrole ring. Therefore, electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions are expected to occur preferentially at the C-4 and C-6 positions, likely yielding a mixture of isomers. The precise ratio would depend on the specific electrophile and reaction conditions. libretexts.orgyoutube.com
| Position | Directing Influence from Fused Pyrrole | Directing Influence from 5-Methyl Group | Combined Effect |
| C-4 | Ortho (Activating) | Ortho (Activating) | Strongly Favored |
| C-6 | Para (Activating) | Ortho (Activating) | Strongly Favored |
| C-7 | Ortho (Sterically Hindered) | Meta | Disfavored |
Cycloaddition Reactions Involving the Indole Nucleus
The indole nucleus, while aromatic, can participate in cycloaddition reactions, often through a dearomative pathway that temporarily disrupts the aromatic system to form complex polycyclic structures. A notable example of this reactivity is the dearomative [5+2] cycloaddition. nih.gov This type of reaction has been shown to be an efficient and diastereoselective method for constructing highly functionalized and synthetically challenging seven-membered rings fused to the indole core, known as cyclohepta[b]indoles. nih.gov
In a typical protocol, an indole derivative reacts with an oxidopyrylium ylide. nih.gov The reaction proceeds under very mild conditions, which allows for a high degree of functional-group tolerance. A key feature of this transformation is its unique endo selectivity, leading to a specific stereochemical outcome. nih.gov For the 5-Methyl-1H-indol-2-amine scaffold, the electronic nature of the C5-methyl and C2-amino substituents would be expected to influence the rate and regioselectivity of the cycloaddition, potentially favoring specific pathways due to their electron-donating properties.
Table 1: Key Features of Dearomative [5+2] Cycloaddition of Indoles
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Dearomative [5+2] Cycloaddition | nih.gov |
| Reactants | Indole, Oxidopyrylium Ylide | nih.gov |
| Product | Oxacyclohepta[b]indole | nih.gov |
| Conditions | Mild reaction conditions | nih.gov |
| Selectivity | High diastereoselectivity (endo selectivity) | nih.gov |
| Significance | Efficient construction of complex, functionalized polycyclic systems | nih.gov |
Multi-Component Reactions Utilizing Indole-2-amine Reactivity
Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov The indole scaffold is a frequent participant in MCRs, with reactions occurring at the C3 position, the N1 nitrogen, or involving other functional groups attached to the ring. rsc.org
The 5-Methyl-1H-indol-2-amine molecule is particularly well-suited for MCRs due to the presence of the nucleophilic 2-amino group. This functionality can act as the amine component in well-known MCRs, such as the Ugi or Biginelli reactions. For instance, a one-pot, three-component synthesis of gramine (B1672134) analogues has been achieved through the reaction of indoles with aromatic aldehydes and heteroaryl amines under solvent-free conditions. benthamdirect.comerciyes.edu.tr This demonstrates the utility of combining an indole, an aldehyde, and an amine in a single step. The 2-amino group of 5-Methyl-1H-indol-2-amine could readily participate in similar transformations, where it would attack an electrophilic intermediate, such as an imine formed from an aldehyde and another amine, to build complex heterocyclic structures.
Table 2: Representative Scheme for a Three-Component Reaction Involving an Indole
| Reactant A | Reactant B | Reactant C | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Indole | Aromatic Aldehyde | Malononitrile | Pyrano[3,2-b]indole | Catalyzed by silica-supported ionic liquid; forms a C-C bond at the indole C3 position. | rsc.org |
| Indole | Isocyanide | Aldehyde | Varies (e.g., Ugi-type products) | Versatile reaction where the indole can act as a nucleophile and the amine component can be varied. | rsc.org |
Oxidative and Reductive Transformations of the Indole System
The indole ring system can undergo both oxidative and reductive transformations, leading to a variety of useful derivatives. The susceptibility of the ring to these reactions depends on the substituents present and the reagents employed.
Oxidative Transformations: The oxidation of indole derivatives can be complex. While the indole ring is relatively electron-rich, harsh oxidation can lead to degradation. However, controlled oxidation is a useful synthetic tool. For example, a method for intramolecular oxidative amino-hydroxylation has been reported using lead(IV) acetate, which transforms o-allenyl anilines into indole products. nsf.gov Substituted 5-aminoindoles have been noted to be potentially unstable against air oxidation, highlighting the sensitivity of the amino-substituted benzene ring. d-nb.info Furthermore, the oxidation of the related compound 1-amino-2-methylindoline with monochloramine yields 1-amino-2-methylindole (aromatization) and an azo dimer, indicating that the N-amino group can be a site of oxidative reactivity. researchgate.net
Reductive Transformations: Reduction of the indole system can target either substituents on the ring or the heterocyclic core itself. A common and highly useful transformation is the reduction of a nitro group to an amine. For instance, 5-nitroindole (B16589) derivatives can be readily reduced to the corresponding 5-aminoindoles via Pd/C-catalyzed hydrogenation. d-nb.info
The indole double bonds can also be reduced to afford indolines (2,3-dihydroindoles). This can be achieved through various methods, including catalytic hydrogenation or chemical reduction. A more recent development is the photoinduced dearomative nucleophilic addition, which uses organic photoredox catalysts to generate 2-substituted indolines from indoles under mild, transition-metal-free conditions. semanticscholar.org In this process, a nucleophile adds to the C2 position of a photochemically generated indole radical cation. semanticscholar.org
Table 3: Summary of Oxidative and Reductive Reactions on Indole Systems
| Transformation | Reagent/Condition | Substrate Type | Product Type | Reference |
|---|---|---|---|---|
| Oxidation | Lead(IV) acetate | o-Allenyl aniline | 2-Acetoxymethyl-indole | nsf.gov |
| Oxidation | Monochloramine | 1-Amino-2-methylindoline | 1-Amino-2-methylindole / Azo dimer | researchgate.net |
| Reduction | Pd/C, H₂ | 5-Nitroindole | 5-Aminoindole | d-nb.info |
| Reduction | Organic photoredox catalysts, light, nucleophile (e.g., H₂O) | N-Boc Indole | N-Boc 2-Hydroxyindoline | semanticscholar.org |
Computational and Theoretical Investigations of 5 Methyl 1h Indol 2 Amine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules like 5-Methyl-1H-indol-2-amine. These calculations provide detailed information about the molecule's stability, preferred conformations, and the energy landscape of its chemical reactions.
Conformational analysis of the neutral and protonated forms of 5-Methyl-1H-indol-2-amine would typically involve rotating the amine group and other flexible bonds to map the potential energy surface. The results of such an analysis would indicate the most likely spatial arrangements of the atoms under various conditions.
Illustrative Data Table for Conformational Analysis:
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| A (Planar Amine) | B3LYP/6-31G(d) | 0.00 | 2.5 |
| B (Pyramidal Amine) | B3LYP/6-31G(d) | 1.2 | 2.8 |
| C (Rotated Amine) | B3LYP/6-31G(d) | 3.5 | 3.1 |
Note: This table is illustrative and presents hypothetical data based on typical computational results for similar molecules.
Transition state modeling is employed to understand the mechanisms of chemical reactions involving 5-Methyl-1H-indol-2-amine. By identifying the transition state—the highest energy point along the reaction coordinate—the activation energy for a given reaction can be calculated. This information is crucial for predicting reaction rates and understanding how the reaction proceeds. For instance, the mechanism of electrophilic substitution on the indole (B1671886) ring could be elucidated through this method.
The process involves locating the transition state structure and verifying it through frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction path.
Prediction of Physicochemical Parameters Relevant to Chemical Behavior
Computational methods are widely used to predict various physicochemical properties that govern the behavior of a molecule in different chemical environments.
The basicity of the amine group in 5-Methyl-1H-indol-2-amine, quantified by its pKa value, is a critical parameter influencing its ionization state at a given pH. Computational pKa prediction is often performed using thermodynamic cycles, such as the direct method or the proton exchange method. These methods involve calculating the Gibbs free energy change of deprotonation in the gas phase and the solvation energies of the species involved. The pKa is then derived from these energy values. The accuracy of these predictions is highly dependent on the chosen computational method and solvation model.
Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. These descriptors are derived from the molecule's electronic structure and help in predicting its behavior in chemical reactions.
Key reactivity descriptors include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are indicative of the molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Chemical Hardness and Softness: These properties relate to the resistance of a molecule to change its electron configuration.
Electronegativity: This describes the ability of the molecule to attract electrons.
Electrophilicity Index: This global reactivity index measures the propensity of a species to accept electrons.
Illustrative Data Table for Reactivity Descriptors:
| Descriptor | Value (eV) |
| HOMO Energy | -5.2 |
| LUMO Energy | 0.5 |
| HOMO-LUMO Gap | 5.7 |
| Chemical Hardness | 2.85 |
| Electronegativity | 2.35 |
| Electrophilicity Index | 0.97 |
Note: This table is illustrative and presents hypothetical data based on typical computational results for similar molecules.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational flexibility of 5-Methyl-1H-indol-2-amine hydrochloride in a solvent environment, typically water. In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, yielding a trajectory of atomic positions and velocities.
This trajectory can be analyzed to understand:
The range of conformations the molecule can adopt.
The stability of different conformations over time.
The interactions between the molecule and the surrounding solvent molecules, including the chloride counter-ion.
The dynamics of hydrogen bonding between the amine group and water.
MD simulations are particularly useful for exploring the conformational landscape of flexible molecules and understanding how their structure fluctuates under physiological conditions. The results can reveal important information about how the molecule might interact with biological targets.
In Silico Modeling of Intermolecular Interactions
The structure of 5-Methyl-1H-indol-2-amine, featuring a bicyclic aromatic indole core, a primary amine group, a methyl substituent, and a protonated nitrogen in its hydrochloride form, suggests a rich landscape of potential non-covalent interactions. These interactions are fundamental to its behavior in solution and its potential to bind with biological targets. In silico modeling techniques, such as molecular dynamics simulations and quantum mechanical calculations, are instrumental in dissecting these forces. espublisher.comtandfonline.com
The 5-Methyl-1H-indol-2-amine molecule possesses multiple sites capable of participating in hydrogen bonds, which are critical for its solubility and interaction with biological macromolecules. The primary amine group (-NH2) at the 2-position and the indole nitrogen (-NH-) are both potent hydrogen bond donors. In its hydrochloride form, the protonated amine (-NH3+) becomes an even stronger hydrogen bond donor. The nitrogen atoms in the indole ring and the amine group can also act as hydrogen bond acceptors.
Computational models can predict the geometry and energy of these hydrogen bonds. For instance, studies on similar aromatic amines have shown that N-H···O and N-H···N interactions play a significant role in the stabilization of molecular complexes. sujps.com In an aqueous environment, molecular dynamics simulations would likely reveal a dynamic network of hydrogen bonds between the compound and surrounding water molecules, contributing to its solubility. In a biological context, these groups could form key interactions with amino acid residues in a protein binding pocket.
Table 1: Potential Hydrogen Bonding Interactions of 5-Methyl-1H-indol-2-amine hydrochloride
| Donor Group of Compound | Acceptor Atom/Group (in biological context) | Type of Interaction |
| Indole N-H | Oxygen (e.g., from Asp, Glu, backbone carbonyl) | Hydrogen Bond |
| Amino N-H (protonated) | Oxygen (e.g., from Asp, Glu, backbone carbonyl) | Hydrogen Bond |
| Amino N-H (protonated) | Nitrogen (e.g., from His) | Hydrogen Bond |
| Indole Nitrogen | Hydrogen (e.g., from Ser, Thr, Lys) | Hydrogen Bond |
| Amino Nitrogen | Hydrogen (e.g., from Ser, Thr, Lys) | Hydrogen Bond |
This table is illustrative and based on the chemical structure of the compound.
The planar indole ring of 5-Methyl-1H-indol-2-amine is a key feature that allows for aromatic stacking, or π-π interactions. These non-covalent interactions are crucial for the stabilization of protein structures and for the binding of ligands to their targets. mdpi.comnih.govnih.gov Quantum chemical calculations on indole derivatives have demonstrated the importance of these interactions in determining the stability of molecular complexes. mdpi.com
The indole ring can interact with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, and tryptophan, within a biological target. The strength and geometry of these interactions can be influenced by substituents on the indole ring. The methyl group at the 5-position of the target compound, being an electron-donating group, can subtly modulate the electron density of the aromatic system, which in turn can influence the nature of the π-π stacking. rsc.org Theoretical models can be employed to calculate the interaction energies and preferred orientations (e.g., parallel-displaced or T-shaped) of these stacking arrangements. mdpi.com
Rational Design and Optimization of 5-Methyl-1H-indol-2-amine Derivatives
The principles of rational drug design, heavily reliant on in silico methods, can be applied to hypothetically optimize the properties of 5-Methyl-1H-indol-2-amine. fums.ac.irnih.gov By making strategic structural modifications, it is possible to enhance desired characteristics such as binding affinity, selectivity, or pharmacokinetic profiles.
Structure-activity relationship (SAR) studies, often guided by computational modeling, are central to this process. researchgate.netnih.gov For a molecule like 5-Methyl-1H-indol-2-amine, several positions on the indole scaffold could be targeted for modification. For instance, substitutions on the indole nitrogen, the amine group, or other positions on the benzene (B151609) ring could be explored.
Molecular docking simulations could be used to predict how different derivatives bind to a specific biological target, helping to prioritize which compounds to synthesize. espublisher.comorientjchem.org For example, if the goal is to enhance binding affinity, modifications could be designed to form additional hydrogen bonds or to improve the hydrophobic interactions within the binding pocket. Quantitative Structure-Activity Relationship (QSAR) models could also be developed to correlate specific structural features with biological activity, further guiding the design of more potent analogs. espublisher.com
Table 2: Hypothetical Strategies for the Rational Design of 5-Methyl-1H-indol-2-amine Derivatives
| Position of Modification | Type of Modification | Potential Goal | In Silico Method for Evaluation |
| Indole N-H | Alkylation, Acylation | Modulate hydrogen bonding, alter lipophilicity | Molecular Docking, Molecular Dynamics |
| Amine -NH2 | Alkylation, Acylation | Modulate hydrogen bonding, alter basicity | Molecular Docking, pKa Prediction |
| Benzene Ring (e.g., C4, C6, C7) | Halogenation, Alkoxylation | Modulate electronic properties, improve binding interactions | QSAR, Molecular Docking |
| Methyl Group (C5) | Replacement with other alkyl or functional groups | Probe steric and electronic effects in binding pocket | Molecular Docking, Free Energy Calculations |
This table presents theoretical design strategies and is not based on published experimental data for this specific compound.
By integrating various computational techniques, a systematic exploration of the chemical space around the 5-Methyl-1H-indol-2-amine scaffold can be undertaken. This approach accelerates the discovery of new derivatives with optimized properties for various applications. espublisher.comnih.gov
Role As a Synthetic Building Block and Precursor in Advanced Chemical Synthesis
Applications in the Construction of Complex Heterocyclic Systems
The inherent reactivity of the 2-aminoindole moiety makes 5-Methyl-1H-indol-2-amine a prime precursor for the synthesis of fused polycyclic heteroaromatic systems. One of the primary strategies involves the annulation of a new ring onto the indole (B1671886) core by leveraging the nucleophilicity of both the endocyclic and exocyclic nitrogen atoms.
A significant application is in the synthesis of pyrimido[1,2-a]indoles . This class of compounds is accessible through the reaction of 2-aminoindoles with various 1,3-dielectrophiles, such as β-dicarbonyl compounds, α,β-unsaturated ketones, or β-keto esters. researchgate.netosi.lv The general reaction mechanism involves an initial condensation or Michael addition at the 2-amino group, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring. The methyl group at the 5-position of the indole ring is retained in the final structure, allowing for the synthesis of specifically substituted pyrimido[1,2-a]indole derivatives.
Another important class of complex heterocycles synthesized from indole precursors are triazinoindoles . For instance, substituted researchgate.netosi.lvresearchgate.nettriazino[4,5-a]indoles can be prepared from indole-2-carbohydrazides through cyclization reactions. researchgate.net While this specific example starts from a carbohydrazide, the underlying principle of building a fused triazine ring demonstrates the utility of functionalized indoles in creating complex nitrogen-rich heterocyclic systems. The 2-amino group of 5-Methyl-1H-indol-2-amine provides a direct entry point for constructing similar fused triazine systems through reactions with appropriate reagents, such as those containing an N-N-C unit.
The table below summarizes representative heterocyclic systems that can be constructed using the 2-aminoindole scaffold.
| Heterocyclic System | Key Reagents | Reaction Type |
| Pyrimido[1,2-a]indoles | β-Dicarbonyl compounds, α,β-Unsaturated ketones | Condensation/Cyclization |
| Triazino[4,5-a]indoles | Reagents with N-N-C synthons | Cyclocondensation |
| Pyrido[1,2-a]indoles | Diaryl(2-pyridyl)methanol | aza-Nazarov type cyclization |
This table illustrates potential applications of the 2-aminoindole core structure in heterocyclic synthesis.
Strategic Intermediate in the Synthesis of Indole Alkaloid Analogs
Indole alkaloids represent a vast and structurally diverse class of natural products, many of which possess significant biological activities. nih.gov The indole core is a common feature, and synthetic access to analogs of these natural products is a major focus of medicinal chemistry. Substituted indoles like 5-Methyl-1H-indol-2-amine are crucial intermediates in this endeavor, allowing for the introduction of specific functionalities to mimic or alter the properties of the natural products.
The synthesis of many indole alkaloids involves key steps such as the Fischer indole synthesis, which builds the indole ring itself. nih.gov However, for creating analogs of existing alkaloids, post-modification of a pre-formed indole nucleus is often more efficient. The 2-amino group in 5-Methyl-1H-indol-2-amine can be transformed into a wide range of other functional groups or used as a handle to attach various side chains, thereby generating analogs that are not accessible through direct synthesis. For example, the amino group can be diazotized and replaced, or it can be acylated, alkylated, or used in cyclization reactions to build upon the core scaffold. These transformations are instrumental in structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are made to understand their effect on biological activity.
Utility in Diversity-Oriented Synthesis (DOS) and Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery that aims to create collections of structurally diverse small molecules to probe biological systems. osi.lvresearchgate.net A key principle of DOS is the use of "privileged scaffolds"—core structures that are known to bind to multiple biological targets. The indole nucleus is considered a classic privileged scaffold. nih.gov
5-Methyl-1H-indol-2-amine is an excellent starting point for DOS and the generation of compound libraries for several reasons:
Multiple Points of Diversity: The molecule has at least three reactive sites: the 2-amino group, the indole N-H, and the C3 position, which is susceptible to electrophilic substitution. Each of these sites can be functionalized independently or in combination.
Scaffold Rigidity: The rigid bicyclic core provides a well-defined three-dimensional structure, which is advantageous for designing molecules with specific binding properties.
Accessibility of Analogs: The reactivity of the amino group allows for the straightforward attachment of a wide variety of building blocks through amide bond formation, reductive amination, or urea/thiourea formation, enabling the rapid generation of a large library of related compounds.
A typical library synthesis might involve acylating the 2-amino group with a diverse set of carboxylic acids, followed by alkylation at the indole nitrogen, creating a matrix of compounds with variations at both positions. This approach allows for the systematic exploration of the chemical space around the 5-methyl-2-aminoindole core. rsc.org
Development of Novel Synthetic Methodologies Leveraging the Indole-2-amine Core
The unique electronic and structural properties of the 2-aminoindole core have spurred the development of novel synthetic methods. The presence of the amino group at the 2-position makes the indole system particularly electron-rich and activates the C3 position towards electrophilic attack. Furthermore, the guanidine-like nature of the N1-C2-N(amino) system imparts distinct reactivity.
One of the most important reactions leveraging this core is the construction of fused pyrimidine rings, as mentioned earlier. The reaction of 2-aminoindoles with β-dicarbonyl compounds to form pyrimido[1,2-a]indoles is a robust and high-yielding methodology. researchgate.net This transformation takes advantage of the dual nucleophilicity of the 2-aminoindole system.
New synthetic protocols are continuously being developed. For example, efficient one-pot, two-step methods have been created to synthesize 2-amino-indole-3-carboxamides from simple starting materials like 2-halonitrobenzenes and cyanoacetamides. nih.gov These methods often involve a nucleophilic aromatic substitution followed by a reductive cyclization, highlighting the ongoing innovation in accessing the 2-aminoindole scaffold itself, which then becomes a gateway to further chemical exploration.
The table below details some of the key transformations involving the 2-aminoindole core.
| Reaction Type | Reagents | Product Class |
| Cyclocondensation | β-Dicarbonyl Compounds | Pyrimido[1,2-a]indoles |
| Acylation | Carboxylic Acids, Acid Chlorides | Indole-2-carboxamides |
| Reductive Amination | Aldehydes/Ketones, Reducing Agent | N2-Alkyl-indol-2-amines |
| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | 2-(Ureido/thioureido)indoles |
This table showcases the versatility of the 2-aminoindole scaffold in various synthetic methodologies.
Chemical Space Exploration using 5-Methyl-1H-indol-2-amine as a Scaffold
Chemical space refers to the ensemble of all possible molecules. Exploring relevant regions of this vast space is a central goal of medicinal chemistry to identify novel bioactive compounds. Using a core scaffold like 5-Methyl-1H-indol-2-amine allows for a focused exploration of a biologically relevant region of chemical space.
Starting from this single precursor, chemists can systematically introduce a variety of substituents and functional groups to probe how these changes affect properties like target binding, selectivity, and pharmacokinetics. For example, in the development of kinase inhibitors, a common strategy is to use a heterocyclic core (the scaffold) that anchors the molecule in the ATP-binding site of the enzyme, while various appended groups (R-groups) are modified to interact with surrounding amino acid residues to achieve potency and selectivity. nih.govmdpi.com The indole scaffold is a well-established core for kinase inhibitors. nih.gov
By generating a library of derivatives from 5-Methyl-1H-indol-2-amine, researchers can map out the structure-activity relationships for a particular biological target. For instance, a library could be designed to explore the effects of:
Size and Shape: Attaching linear alkyl chains versus bulky aromatic groups to the 2-amino position.
Electronic Properties: Introducing electron-donating or electron-withdrawing groups on appended aromatic rings.
Hydrogen Bonding Capacity: Incorporating amides, ureas, or sulfonamides to act as hydrogen bond donors or acceptors.
This systematic exploration, often guided by computational modeling and virtual library screening, accelerates the discovery of lead compounds for drug development.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 5-Methyl-1H-indol-2-amine hydrochloride?
- Methodological Answer : The synthesis typically involves indole core functionalization. A common route starts with 5-methylindole, which undergoes nitration at the 2-position followed by reduction to yield the amine. Hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., ethanol or water) under controlled pH. Critical parameters include reaction temperature (25–60°C for reduction) and stoichiometry of HCl to ensure complete salt formation. Purification via recrystallization or column chromatography is recommended to remove unreacted intermediates .
Q. What analytical techniques are recommended for characterizing the purity and structure of 5-Methyl-1H-indol-2-amine hydrochloride?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) is essential, as purity >98% is often required for pharmacological studies. Mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid improve peak resolution .
- Structural Confirmation : Use H/C NMR to verify the indole backbone and methyl/amine substituents. For example, the 2-amine proton appears as a singlet near δ 6.5 ppm in DMSO-d6. Mass spectrometry (ESI-MS) should confirm the molecular ion [M+H] at m/z 165.1 (free base) and adducts for the hydrochloride form .
Q. What safety protocols should be followed when handling 5-Methyl-1H-indol-2-amine hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis to avoid inhalation .
- Spill Management : Neutralize spills with sodium bicarbonate, then collect residues in sealed containers for hazardous waste disposal.
- Storage : Store at –20°C in airtight, light-protected containers to prevent degradation. Monitor humidity to avoid deliquescence .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-products during the synthesis of 5-Methyl-1H-indol-2-amine hydrochloride?
- Methodological Answer : By-product formation (e.g., over-nitrated indoles or incomplete reductions) can be mitigated by:
- Temperature Control : Maintain nitration at 0–5°C to prevent polysubstitution.
- Catalyst Selection : Use palladium on carbon (Pd/C) for selective hydrogenation of nitro groups over indole rings.
- Real-Time Monitoring : Employ TLC or in-situ IR spectroscopy to track reaction progress. Adjust HCl addition rate during salt formation to avoid localized acidity, which can degrade the indole core .
Q. What strategies are effective in resolving conflicting spectroscopic data (e.g., NMR, MS) for derivatives of 5-Methyl-1H-indol-2-amine hydrochloride?
- Methodological Answer : Contradictions often arise from tautomerism or salt dissociation. Strategies include:
- Variable Temperature NMR : Resolve dynamic proton exchanges by acquiring spectra at –40°C to "freeze" tautomeric forms.
- X-ray Crystallography : Definitive structural confirmation via single-crystal analysis (e.g., C–H···Cl hydrogen bonding patterns in the hydrochloride salt) .
- High-Resolution MS : Differentiate isobaric ions using exact mass measurements (e.g., distinguishing [M+H] from [M+Na] adducts) .
Q. How does the hydrochloride salt form influence the stability and solubility of 5-Methyl-1H-indol-2-amine under different experimental conditions?
- Methodological Answer :
- Solubility : The hydrochloride salt enhances water solubility (e.g., >50 mg/mL at 25°C) compared to the free base (<5 mg/mL). For biological assays, prepare stock solutions in deionized water with sonication to ensure complete dissolution.
- Stability : The salt form reduces oxidative degradation of the amine group. However, prolonged exposure to light or humidity can cause hydrolysis. Use accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf-life. Formulate lyophilized powders for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
